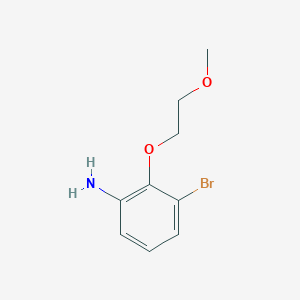

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine

描述

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine is a brominated aromatic amine featuring a phenyl ring substituted with a bromine atom at the 3-position and a 2-methoxy-ethoxy group at the 2-position.

属性

IUPAC Name |

3-bromo-2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWULLVCZKPZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine typically involves the bromination of 2-(2-methoxyethoxy)phenylamine. One common method is as follows:

Starting Material: 2-(2-methoxyethoxy)phenylamine.

Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Isolation: The product is then isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

化学反应分析

Types of Reactions

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

Nucleophilic Substitution: Substituted phenylamines.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines.

科学研究应用

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

作用机制

The mechanism of action of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and the methoxyethoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.

相似化合物的比较

Key Insights:

Fluorine substitution (e.g., in 3-Bromo-2-(2-fluoroethoxy)aniline) increases electronegativity, altering electronic properties and metabolic stability .

Biological Activity :

- Methoxy groups (e.g., in 3-Bromo-2-methoxyphenylamine) correlate with antidepressant effects, while ethoxy chains may shift activity toward antimicrobial or anticancer pathways due to improved membrane permeability .

- Halogen positioning (e.g., 2-Bromo-3-fluoroethylphenylamine) significantly impacts target selectivity, as seen in its enhanced antimicrobial potency .

生物活性

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies, supported by data tables.

Overview of this compound

- Chemical Structure : The compound features a bromine atom and a methoxyethyl group attached to a phenylamine core. This unique structure contributes to its potential pharmacological properties.

- Molecular Formula : C11H14BrNO3

- CAS Number : 1505568-38-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, affecting signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Antitumor Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances binding affinity and specificity |

| Methoxyethyl Group | Modulates solubility and bioavailability |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli .

- Antitumor Activity :

-

Anti-inflammatory Mechanism :

- Research highlighted the compound's ability to reduce pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting potential for treating inflammatory conditions .

Table 1: Biological Activity Comparison

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antimicrobial |

| Doxorubicin | 0.5 | Antitumor |

| Aspirin | N/A | Anti-inflammatory |

Table 2: Structure-Activity Relationship

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases binding affinity |

| Methoxyethyl Group | Enhances solubility |

常见问题

Q. What are the established synthetic routes for 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Structure Formation : Start with 2-(2-methoxy-ethoxy)-phenylamine. Bromination at the 3-position is achieved using a brominating agent (e.g., Br₂ in a controlled solvent like acetic acid or DCM) under low temperatures (0–5°C) to minimize polybromination .

Regioselectivity Control : The methoxy-ethoxy group acts as an electron-donating substituent, directing bromination to the para position relative to itself. Use Lewis acids (e.g., FeBr₃) to enhance selectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Confirm purity via HPLC and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The methoxy-ethoxy group shows distinct signals: δ ~3.3–3.7 ppm (OCH₂CH₂O) and δ ~1.2 ppm (CH₃). Bromine’s deshielding effect shifts adjacent aromatic protons to δ ~7.2–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (expected m/z ~260–265 for C₉H₁₂BrNO₂). Fragmentation patterns identify loss of Br or methoxy-ethoxy groups .

- Melting Point and FTIR : Melting point consistency (e.g., 85–90°C) and FTIR peaks for N-H (3300 cm⁻¹) and C-Br (600 cm⁻¹) further validate structure .

Advanced Research Questions

Q. How does the 2-methoxy-ethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The 2-methoxy-ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating homogeneous reaction conditions. However, its electron-donating nature may reduce oxidative addition efficiency in Pd-catalyzed reactions. To mitigate:

Q. What strategies address contradictions in regioselectivity during electrophilic substitution reactions?

Methodological Answer: Conflicting regioselectivity arises from competing directing effects:

- Methoxy-ethoxy group : Strongly ortho/para-directing.

- Amine group : Meta-directing due to its electron-withdrawing nature (via resonance).

To resolve: - Protonation of Amine : In acidic conditions (HCl/EtOH), the -NH₂ group becomes -NH₃⁺, reducing its directing influence. Bromination favors positions dictated by the methoxy-ethoxy group .

- Blocking Groups : Temporarily protect the amine with acetyl chloride, perform bromination, then deprotect with NaOH .

Q. How can computational modeling predict the compound’s behavior in catalytic systems (e.g., CO₂ conversion)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amine group’s lone pair facilitates coordination to metal catalysts (e.g., PdAg nanoparticles) in CO₂ hydrogenation .

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., oxidoreductases) to predict bioactivity. The bromine atom’s steric bulk may hinder binding, requiring substituent optimization .

Q. What are the stability challenges under acidic/basic conditions, and how are they managed?

Methodological Answer:

- Acidic Conditions : The amine group protonates, increasing solubility but risking decomposition via hydrolysis of the ether linkage. Use buffered solutions (pH 4–6) and avoid prolonged exposure to strong acids (e.g., H₂SO₄) .

- Basic Conditions : The compound may undergo nucleophilic aromatic substitution (e.g., OH⁻ attack at the bromine position). Conduct reactions in anhydrous solvents (e.g., dry THF) with mild bases (NaHCO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。